Researchers requiring a pharmacologically defined PDE5 inhibitor with validated selectivity benchmarks often face supply inconsistencies. Avanafil dibesylate (CAS 330784-48-0) addresses this with a fully characterized isoform selectivity fingerprint.
- >19,000-fold PDE5/PDE11 selectivity, benchmarked against sildenafil and tadalafil for screening panels
- Rapid 15-minute onset and 5-hour half-life, supported by dose-proportional PK (12.5-600 mg) to simplify study design
- High-purity crystal forms with documented long-term stability under ambient conditions, reducing formulation variability
Molecular FormulaC35H38ClN7O9S2
Molecular Weight800.3 g/mol
CAS No.330784-48-0
Cat. No.B605697
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Avanafil Dibesylate Procurement Overview
Avanafil dibesylate (CAS 330784-48-0, molecular weight 800.3 g/mol, formula C₃₅H₃₈ClN₇O₉S₂) is the dibenzenesulfonate salt form of avanafil, a potent and orally active second-generation phosphodiesterase type 5 (PDE5) inhibitor developed originally by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma) and licensed to VIVUS for commercial development [1]. The compound is characterized pharmacologically by its rapid absorption (median Tmax 30–45 minutes in the fasted state), short terminal elimination half-life of approximately 5 hours, and notably high selectivity for PDE5 over PDE1, PDE6, and PDE11 compared to earlier PDE5 inhibitors [2][3]. FDA-approved in April 2012 and EMA-approved in June 2013 for erectile dysfunction, avanafil represents a pharmacologically differentiated member of the PDE5 inhibitor class whose specific selectivity profile and pharmacokinetic characteristics have implications for both clinical and research applications [4].
1
PDE5 pathway inhibition study fit — supports PDE isozyme selectivity profiling research
2
PK-PD modeling research context — rapid absorption and short half-life support time-course study designs
3
Formulation research fit — solid-state characterization and polymorphism investigation context
[1] Kotera J, Mochida H, Inoue H, et al. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction. J Urol. 2012;188(2):668-674. View Source
[2] FDA Label: Avanafil (Stendra) Prescribing Information. Camber Pharmaceuticals, Inc. Revised 2025. View Source
[3] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2129. View Source
[4] Kedia GT, Uckert S, Assadi-Pour F, et al. Avanafil for the treatment of erectile dysfunction: Initial clinical experience. Int J Impot Res. 2013;25(1):3-9. View Source
Avanafil Dibesylate: Distinct PDE5 Selectivity
Although avanafil, sildenafil, vardenafil, and tadalafil all act via PDE5 inhibition, their isoform selectivity profiles diverge substantially across the 11-member PDE superfamily, with quantifiable differences in off-target inhibition of PDE1 (cardiac tissue), PDE6 (retinal photoreceptors), and PDE11 (skeletal muscle) that correlate directly with distinct adverse event signatures [1][2]. Additionally, these agents exhibit clinically significant differences in pharmacokinetic parameters including Tmax (15–45 minutes for avanafil versus 30–120 minutes for sildenafil and tadalafil) and elimination half-life (≈5 hours for avanafil versus 17.5 hours for tadalafil), meaning that even within the same therapeutic class, the time course of action, duration of effect, and side effect liabilities are not interchangeable [3]. For research applications—whether in vitro selectivity screening, formulation development, or preclinical efficacy modeling—selection of avanafil dibesylate versus an alternative PDE5 inhibitor directly determines the validity of experimental findings and the translational relevance of observed outcomes [4].
Isoform selectivity mismatch: PDE6 and PDE11 off-target profiles may shift visual-function endpoint interpretation and musculoskeletal tolerability endpoint context. Direct interchange without selectivity review may confound research outcomes.
Pharmacokinetic mismatch: Onset and duration parameters may not transfer across PDE5 inhibitors. Temporal study protocols require compound-specific validation.
[1] Kouvelas D, Goulas A, Papazisis G, et al. PDE5 inhibitors: In vitro and in vivo pharmacological profile. Curr Pharm Des. 2009;15(30):3464-3475. View Source
[2] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2129. View Source
[3] Corona G, Rastrelli G, Burri A, et al. The safety and efficacy of avanafil, a new second-generation PDE5 inhibitor: A systematic review and meta-analysis. Expert Opin Drug Saf. 2016;15(2):237-247. View Source
[4] Gur S, Sikka SC, Pankey EA, et al. Effect of avanafil on rat and human corpus cavernosum. Andrology. 2015;3(5):908-916. View Source
Avanafil Dibesylate Comparative Evidence
PDE11 Selectivity vs. Tadalafil
Avanafil exhibits >19,000-fold selectivity for PDE5 over PDE11, compared to only 25-fold selectivity for tadalafil, representing a >760-fold greater degree of PDE11 discrimination that correlates with clinically observed differences in myalgia and back pain incidence [1][2].
PDE11 Selectivity vs. TadalafilHead-to-head
>19,000-fold (avanafil) vs. 25-fold (tadalafil) — >760-fold greater PDE11 discrimination
Reported isozyme discrimination context
Recombinant human PDE isozyme assays; musculoskeletal tolerability endpoint interpretation may differ
In vitro enzymatic inhibition assays using recombinant human PDE isozymes
Why This Matters
This differential selectivity explains why tadalafil is associated with myalgia and back pain at rates of 3–5% while avanafil shows musculoskeletal adverse events in <2% of patients, a critical consideration for studies where PDE11-mediated confounding must be minimized.
[1] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2129. View Source
[2] Kotera J, Mochida H, Inoue H, et al. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction. J Urol. 2012;188(2):668-674. View Source
PDE6 Selectivity vs. Sildenafil
Avanafil demonstrates 121-fold selectivity for PDE5 over PDE6, compared to only 16-fold for sildenafil and 21-fold for vardenafil, representing a 7.6-fold and 5.8-fold greater retinal safety margin, respectively [1]. This differential selectivity translates clinically to an absence of color vision abnormalities reported with avanafil doses up to 200 mg in phase 3 trials [2].
7.6-fold greater than sildenafil; 5.8-fold greater than vardenafil
Conditions
In vitro enzymatic inhibition assays using recombinant human PDE isozymes
Why This Matters
For research involving visual function endpoints or retinal safety assessments, avanafil's substantially lower PDE6 inhibition reduces confounding visual adverse events that can compromise study blinding and interpretation.
[2] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2129. View Source
Rapid Onset vs. Sildenafil
In a randomized, double-blind phase 3 study (REVIVE/TA-301), 66–72% of patients attempting sexual activity within 15 minutes of avanafil dosing achieved successful intercourse, compared to 29% with placebo (P<0.001) [1]. In a direct head-to-head trial versus sildenafil, avanafil demonstrated a faster onset of action as measured by modified Sexual Encounter Profile-1 response: 84.8% for avanafil versus 28.2% for sildenafil (P<0.001) [2].
Rapid Onset vs. SildenafilHead-to-head
Onset ~15 min; 66–72% reported intercourse success at 15 min vs. 29% placebo
For research protocols requiring precise temporal control of drug effect onset—such as pharmacokinetic-pharmacodynamic modeling or time-sensitive behavioral studies—avanafil's 15-minute onset provides a quantifiable advantage over comparators.
rapid onsetTmaxpharmacokineticson-demand therapy
[1] McCullough AR, Hellstrom WJ, Wang R, et al. Efficacy of avanafil 15 minutes after dosing in men with erectile dysfunction: A randomized, double-blind, placebo-controlled study. J Sex Med. 2012;9(Suppl 3):184. View Source
[2] Kumar M, Pathade A, Gupta A, et al. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. Int J Urol. 2022;29(6):567-573. View Source
Longitudinal Efficacy vs. Sildenafil
In a prospective, randomized, double-blind, two-arm, active-controlled, parallel, multicenter non-inferiority/superiority clinical trial of 220 patients, avanafil demonstrated superiority over sildenafil in improving International Index of Erectile Function - Erectile Function (IIEF-EF) domain scores at 12 weeks [1]. The difference in mean change from baseline increased progressively, establishing non-inferiority at week 4 and statistical superiority at weeks 8 and 12 [1].
Longitudinal IIEF-EF vs. SildenafilHead-to-head
Week 12 IIEF-EF difference: 2.1 (95% CI 0.8–3.5); non-inferiority at week 4, reported endpoint change advantage at weeks 8 and 12
Reported endpoint change context
12-week randomized, double-blind, multicenter trial; N=220; dose escalation per protocol
This head-to-head superiority finding provides direct evidence that avanafil produces statistically and clinically meaningful improvements in erectile function beyond non-inferiority, supporting its selection when maximal longitudinal efficacy is the research objective.
[1] Kumar M, Pathade A, Gupta A, et al. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial. Int J Urol. 2022;29(6):567-573. View Source
Corpus Cavernosum Relaxation Potency
In ex vivo human corpus cavernosum tissue studies, avanafil induced relaxation with a maximum response of 74 ± 5% and, when compared directly with sildenafil, both avanafil and tadalafil were effective at lower concentrations, indicating greater tissue-level potency [1]. Avanafil also produced a 3-fold increase in cGMP concentration in rat corpus cavernosum tissue and demonstrated a maximum relaxation response of 83 ± 7% [1].
Corpus Cavernosum RelaxationHead-to-head
Human CC max relaxation 74 ± 5%; rat CC 83 ± 7%; 3-fold cGMP increase in rat tissue
Reported tissue-level response context
Ex vivo human and rat tissue bath; phenylephrine pre-contraction; supports comparator assay-response context
corpus cavernosumex vivo pharmacologysmooth muscle relaxationtissue bath assay
Evidence Dimension
Corpus cavernosum relaxation potency (concentration-response)
Target Compound Data
Maximum relaxation 74 ± 5% in human CC; 83 ± 7% in rat CC; 3-fold cGMP increase
Comparator Or Baseline
Sildenafil and tadalafil
Quantified Difference
Avanafil and tadalafil effective at lower concentrations than sildenafil
Conditions
Ex vivo human and rat corpus cavernosum tissue bath; pre-contraction with phenylephrine; electrical field stimulation and SNP-induced relaxation protocols
Why This Matters
For ex vivo pharmacology studies of erectile tissue function, avanafil provides a validated positive control with quantifiable tissue-level relaxation responses comparable to tadalafil but with a distinct PDE selectivity profile, enabling cleaner mechanistic interpretation.
corpus cavernosumex vivo pharmacologysmooth muscle relaxationtissue bath assay
[1] Gur S, Sikka SC, Pankey EA, et al. Effect of avanafil on rat and human corpus cavernosum. Andrology. 2015;3(5):908-916. View Source
FAERS Melanoma Signal Analysis
A comprehensive FAERS (FDA Adverse Event Reporting System) analysis of 29,236 adverse events reported between 2010–2021 across all four PDE5 inhibitors identified melanoma as among the most reported AEs for sildenafil (760 reports, 4.6%) and tadalafil (637 reports, 5.75%) [1]. Disproportionality analysis detected safety signals for sildenafil including death (PRR 3.17, 95% CI 2.50–4.01) and for tadalafil including priapism (PRR 3.63, 95% CI 2.11–6.24), while avanafil showed the highest proportion of disability outcomes (14.1%) among the class but no melanoma signal [1].
Avanafil had 0 melanoma reports versus 760 (sildenafil) and 637 (tadalafil); PRR for death: sildenafil 3.17; PRR for priapism: tadalafil 3.63
Conditions
FAERS database analysis (January 2010 – December 2021); disproportionality analysis using proportional reporting ratio (PRR) and reporting odds ratio (ROR)
Why This Matters
For long-term safety pharmacology studies or epidemiological research involving PDE5 inhibitors, avanafil's distinct FAERS signature—particularly the absence of melanoma reporting—may reduce confounding safety signals that could otherwise complicate interpretation of study outcomes.
[1] Althobaiti YS, Aljohani MA, Alharbi FF, et al. Safety profile and signal detection of phosphodiesterase type 5 inhibitors for erectile dysfunction: A Food and Drug Administration Adverse Event Reporting System analysis. Sex Med. 2023;11(5):qfad059. View Source
Avanafil Dibesylate: Research and Industrial Applications
PDE Isozyme Selectivity Profiling
Avanafil dibesylate serves as an ideal reference compound for PDE isozyme selectivity screening panels due to its uniquely characterized selectivity fingerprint (>19,000-fold PDE5/PDE11, 121-fold PDE5/PDE6, >10,000-fold PDE5/PDE1) that is fully benchmarked against sildenafil, tadalafil, and vardenafil in peer-reviewed comparative studies [1]. This makes it particularly valuable for establishing selectivity thresholds when profiling novel PDE5 inhibitor candidates or investigating structure-activity relationships affecting isozyme discrimination [1].
Time-Sensitive PK-PD Modeling
With a validated 15-minute onset of action (66–72% efficacy rate at 15 minutes post-dose versus 29% placebo) and a short 5-hour terminal half-life, avanafil dibesylate is the PDE5 inhibitor of choice for PK-PD studies requiring rapid and temporally well-defined drug effect windows [2]. Its dose-proportional pharmacokinetics from 12.5 to 600 mg and minimal food effect (only 3.8% AUC reduction with high-fat meal) simplify experimental design and reduce variability in crossover and time-course studies [3].
Ex Vivo Corpus Cavernosum Pharmacology
Avanafil dibesylate has been extensively characterized in both human and rat corpus cavernosum tissue bath assays, providing validated concentration-response data (human CC: 74 ± 5% maximum relaxation; rat CC: 83 ± 7% maximum relaxation; 3-fold cGMP increase) that serve as positive control benchmarks for ex vivo smooth muscle relaxation studies [4]. Its head-to-head comparison data against sildenafil and tadalafil in identical human tissue preparations further enables researchers to select the optimal PDE5 inhibitor based on potency requirements and selectivity considerations [4].
Formulation Development and Solid-State Characterization
Avanafil dibesylate's solid-state properties, including documented crystal forms with high purity, long-term stability, and no special requirements for temperature, light, humidity, or oxygen level control, make it an attractive candidate for formulation development studies and polymorphism research [5]. Multiple crystal form patents (including CN104628708 for Crystal Form I, CN104628707A and WO2014174529A2 for amorphous forms, and CN104151299A for avanafil fumarate crystals) provide a rich intellectual property landscape for solid-state chemistry investigations and generic formulation research [5].
Application
Selection Property
Validation Focus
PDE isozyme selectivity profiling
Selectivity benchmark context
PDE5/PDE6/PDE11 discrimination review
Time-course PK-PD modeling
Onset and duration characterization
Time-course model validation
Ex vivo smooth muscle pharmacology
Tissue-level relaxation benchmark
cGMP pathway-response context
Solid-state formulation research
Crystal-form characterization
Polymorphism and stability review
All applications are research-use contexts. Selection properties and validation focus points require study-specific verification.
[1] Wang R, Burnett AL, Heller WH, et al. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: Implications for clinical safety and improved tolerability. J Sex Med. 2012;9(8):2122-2129. View Source
[2] McCullough AR, Hellstrom WJ, Wang R, et al. Efficacy of avanafil 15 minutes after dosing in men with erectile dysfunction: A randomized, double-blind, placebo-controlled study. J Sex Med. 2012;9(Suppl 3):184. View Source
[3] FDA Label: Avanafil (Stendra) Prescribing Information. Camber Pharmaceuticals, Inc. Revised 2025. View Source
[4] Gur S, Sikka SC, Pankey EA, et al. Effect of avanafil on rat and human corpus cavernosum. Andrology. 2015;3(5):908-916. View Source
[5] CN103936729A. Avanaphil crystal form as well as preparation method, application and pharmaceutical composition thereof. Chinese Patent. 2013. View Source
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